![molecular formula C13H10Cl2N4 B434191 Benzotriazol-1-ylmethyl-(2,3-dichloro-phenyl)-amine](/img/structure/B434191.png)
Benzotriazol-1-ylmethyl-(2,3-dichloro-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The exact synthetic route and reaction conditions are proprietary and often customized by specialized synthesis teams . Industrial production methods for WAY-313318 are not widely documented, but they generally involve standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes .
Analyse Chemischer Reaktionen
WAY-313318 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WAY-313318 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biochemical Research: It is used as an active molecule in various biochemical assays to study enzyme inhibition and other biochemical processes.
Pharmacological Studies: Researchers use WAY-313318 to investigate its potential therapeutic effects and its mechanism of action in various biological systems.
Industrial Applications: While not commonly used in large-scale industrial processes, it serves as a valuable tool in the development of new chemical entities and the study of chemical reactions.
Wirkmechanismus
The mechanism of action of WAY-313318 involves its role as an inhibitor. It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
WAY-313318 can be compared with other similar compounds based on its structure and activity. Some similar compounds include:
WAY-100635: Another inhibitor used in biochemical research.
WAY-267464: Known for its activity in pharmacological studies.
WAY-600: Used in the study of enzyme inhibition.
WAY-313318 is unique due to its specific molecular structure and the particular biochemical pathways it affects .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C13H10Cl2N4 |
---|---|
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
N-(benzotriazol-1-ylmethyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C13H10Cl2N4/c14-9-4-3-6-11(13(9)15)16-8-19-12-7-2-1-5-10(12)17-18-19/h1-7,16H,8H2 |
InChI-Schlüssel |
CKZSPQIIOBZZRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.